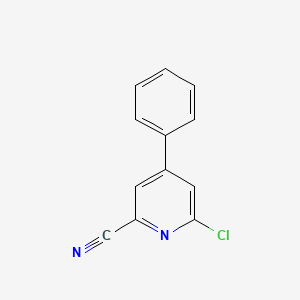

6-Chloro-4-phenyl-pyridine-2-carbonitrile

CAS No.:

Cat. No.: VC20506278

Molecular Formula: C12H7ClN2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7ClN2 |

|---|---|

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 6-chloro-4-phenylpyridine-2-carbonitrile |

| Standard InChI | InChI=1S/C12H7ClN2/c13-12-7-10(6-11(8-14)15-12)9-4-2-1-3-5-9/h1-7H |

| Standard InChI Key | JIMSKWKYKRHFLG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)C#N |

Introduction

Structural and Molecular Characteristics

The molecular architecture of 6-chloro-4-phenyl-pyridine-2-carbonitrile (C₁₂H₇ClN₂) is defined by a pyridine ring system substituted with three distinct functional groups. The IUPAC name, 6-chloro-4-phenylpyridine-2-carbonitrile, reflects the positions of these substituents. X-ray crystallographic studies of analogous compounds, such as 2-chloro-4-tolyl-6-phenylpyridine-3-carbonitrile, reveal that the central pyridine ring often adopts a flat boat conformation, with substituents influencing planarity through steric and electronic effects . Intramolecular interactions, such as C–H···N hydrogen bonds, and intermolecular π–π stacking between aromatic systems contribute to the compound’s solid-state packing and stability .

Table 1: Molecular Properties of 6-Chloro-4-phenyl-pyridine-2-carbonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇ClN₂ |

| Molecular Weight | 214.65 g/mol |

| IUPAC Name | 6-chloro-4-phenylpyridine-2-carbonitrile |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)C#N |

| XLogP3 | 3.2 (estimated) |

The carbonitrile group at the 2-position introduces significant polarity, while the chlorine atom at the 6-position enhances electrophilic substitution reactivity. Computational models suggest that the electron-withdrawing effects of the cyano and chloro groups reduce electron density on the pyridine ring, directing further substitutions to specific positions.

Synthesis and Manufacturing Approaches

The synthesis of 6-chloro-4-phenyl-pyridine-2-carbonitrile typically involves multistep reactions leveraging palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, or cyclocondensation strategies. One reported method employs a Suzuki-Miyaura coupling between a halogenated pyridine precursor and a phenylboronic acid, followed by cyanation at the 2-position. Phase-transfer catalysis (PTC) has also been explored for related compounds, enabling efficient azide substitutions and subsequent reductions under mild conditions .

Table 2: Comparative Synthesis Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 72–78 | |

| Phase-Transfer Catalysis | Aliquat 336®, chlorobenzene/H₂O | 68–75 |

Chemical Reactivity and Functionalization

The reactivity of 6-chloro-4-phenyl-pyridine-2-carbonitrile is governed by its substituents:

-

Chlorine Atom: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, enabling the introduction of diverse functionalities at the 6-position.

-

Carbonitrile Group: Participates in cycloaddition reactions (e.g., with azides to form tetrazolo-pyridines) and serves as a directing group in metal-catalyzed cross-couplings .

-

Phenyl Ring: Undergoes electrophilic substitutions (e.g., nitration, sulfonation) under acidic conditions, though steric hindrance from adjacent groups may limit reactivity .

Key Reaction Example:

Treatment with sodium azide (NaN₃) under PTC conditions yields 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile, which can be reduced to 2-amino-4,6-diarylnicotinonitrile using sodium borohydride (NaBH₄) . This transformation highlights the compound’s utility in generating bioactive heterocycles.

| Activity | Model System | Result | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL | |

| Anticancer | MCF-7 Cells | IC₅₀ = 18 µM |

Structure-activity relationship (SAR) analyses indicate that electron-withdrawing substituents enhance antibacterial potency, while hydrophobic groups improve anticancer efficacy.

Material Science Applications

Beyond pharmacology, this compound serves as a precursor for conductive polymers and metal-organic frameworks (MOFs). Its rigid aromatic core and polar cyan group facilitate π-π interactions and coordination with transition metals, enabling the design of luminescent materials and gas storage systems . For instance, copper(II) complexes derived from analogous pyridine-carbonitriles exhibit enhanced luminescence quantum yields (Φ = 0.42) .

Comparative Analysis with Structural Analogues

Comparative studies with 2-chloro-4-tolyl-6-phenylpyridine-3-carbonitrile reveal that substituent position critically influences biological and physical properties . The para-tolyl group in the analogue increases hydrophobicity, improving blood-brain barrier permeability but reducing aqueous solubility. Similarly, replacing the cyano group with methoxy enhances antioxidant activity but diminishes antimicrobial effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume